Quinoxaline, 5,8-dimethoxy-6-((2-(dimethylamino)ethyl)amino)-

描述

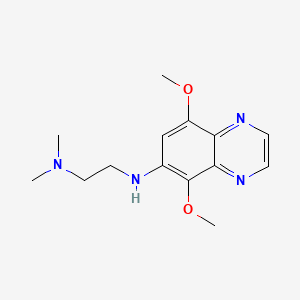

Quinoxaline, 5,8-dimethoxy-6-((2-(dimethylamino)ethyl)amino)- is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound. Quinoxalines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features methoxy groups at the 5 and 8 positions and a dimethylaminoethylamino group at the 6 position, which may contribute to its unique chemical and biological properties.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of quinoxaline derivatives typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds. For Quinoxaline, 5,8-dimethoxy-6-((2-(dimethylamino)ethyl)amino)-, the synthetic route may involve the following steps:

Formation of the Quinoxaline Core: Condensation of o-phenylenediamine with a suitable 1,2-dicarbonyl compound, such as glyoxal, under acidic or basic conditions to form the quinoxaline core.

Introduction of Methoxy Groups: Methoxylation at the 5 and 8 positions can be achieved using methanol in the presence of a catalyst.

Attachment of the Dimethylaminoethylamino Group: This step involves the reaction of the quinoxaline derivative with a dimethylaminoethylamine under appropriate conditions to introduce the dimethylaminoethylamino group at the 6 position.

Industrial Production Methods

Industrial production of quinoxaline derivatives often employs scalable and cost-effective methods. Green chemistry approaches, such as microwave-assisted synthesis and solvent-free reactions, are increasingly being used to minimize environmental impact and improve efficiency .

化学反应分析

Types of Reactions

Quinoxaline, 5,8-dimethoxy-6-((2-(dimethylamino)ethyl)amino)- can undergo various chemical reactions, including:

Oxidation: Oxidative reactions can modify the functional groups on the quinoxaline ring.

Reduction: Reduction reactions can alter the oxidation state of the nitrogen atoms in the quinoxaline ring.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups onto the quinoxaline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while substitution reactions can produce a variety of functionalized quinoxaline derivatives .

科学研究应用

Chemistry

Quinoxaline derivatives are extensively used as building blocks in organic synthesis. They serve as precursors for more complex molecular architectures due to their ability to undergo various chemical reactions such as oxidation, reduction, and substitution.

Biology

The compound has been studied for its potential biological activities:

- Antimicrobial Activity: Research indicates that quinoxaline derivatives exhibit significant antimicrobial properties against various pathogens .

- Anticancer Potential: Studies have shown that compounds like quinoxaline can inhibit cancer cell proliferation by interacting with DNA and RNA or by modulating enzymatic activities within cancerous cells .

Medicine

Quinoxaline derivatives have been investigated for their therapeutic applications:

- Antiviral Agents: Certain derivatives show promise in treating viral infections by inhibiting viral replication mechanisms .

- Antimalarial Activity: Research has indicated that substituted quinoxalines possess antimalarial properties, making them candidates for further drug development .

Industry

The compound is utilized in the development of:

- Dyes and Pigments: Quinoxaline derivatives are employed in synthesizing dyes due to their vibrant colors.

- Organic Photovoltaics: They are also explored as organic sensitizers in solar cell technology, enhancing energy conversion efficiency .

Case Studies

作用机制

The mechanism of action of Quinoxaline, 5,8-dimethoxy-6-((2-(dimethylamino)ethyl)amino)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to DNA or RNA: Intercalating into nucleic acids and disrupting their function.

Inhibiting Enzymes: Targeting key enzymes involved in cellular processes.

Modulating Receptor Activity: Interacting with receptors on the cell surface to alter signaling pathways.

相似化合物的比较

Similar Compounds

Quinazoline: Another nitrogen-containing heterocyclic compound with similar biological activities.

Cinnoline: Structurally related to quinoxaline and exhibits comparable pharmacological properties.

Phthalazine: Shares a similar fused ring system and is used in various therapeutic applications.

Uniqueness

Quinoxaline, 5,8-dimethoxy-6-((2-(dimethylamino)ethyl)amino)- is unique due to its specific functional groups, which may confer distinct chemical reactivity and biological activity compared to other quinoxaline derivatives. The presence of methoxy and dimethylaminoethylamino groups can influence its solubility, stability, and interaction with biological targets, making it a valuable compound for further research and development.

生物活性

Quinoxaline, 5,8-dimethoxy-6-((2-(dimethylamino)ethyl)amino)- is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical characteristics:

- Molecular Formula : C16H24N4O2

- Molecular Weight : 304.44 g/mol

- CAS Number : 56393-39-6

- IUPAC Name : 5,8-dimethoxy-6-((2-(dimethylamino)ethyl)amino)quinoxaline

The presence of methoxy groups at the 5 and 8 positions and a dimethylaminoethylamino group at the 6 position contributes to its unique chemical and biological properties.

The mechanism of action for Quinoxaline derivatives typically involves:

- Binding to Nucleic Acids : The compound can intercalate into DNA or RNA, disrupting their function.

- Enzyme Inhibition : It targets key enzymes involved in various cellular processes, which may lead to anticancer effects.

- Receptor Modulation : The compound may interact with cell surface receptors, altering signaling pathways that affect cell proliferation and survival.

Antimicrobial Activity

Quinoxaline derivatives have shown significant antimicrobial properties. For instance:

- Antibacterial Activity : Studies indicate that quinoxaline compounds exhibit activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for various strains have been reported as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 0.0195 |

| Bacillus mycoides | 0.0048 |

| Staphylococcus aureus | 5.64 |

These results suggest that the compound has promising potential as an antibacterial agent against resistant strains .

Anticancer Activity

Research has indicated that quinoxaline derivatives possess anticancer properties:

- Inhibition of Cancer Cell Proliferation : The compound has been shown to inhibit specific enzymes related to cancer growth, suggesting its potential use in cancer therapy.

- Case Study : A study on substituted quinoxalines demonstrated significant cytotoxic effects on various cancer cell lines, with some derivatives showing IC50 values in the low micromolar range .

Anti-inflammatory Effects

Quinoxaline derivatives are also being explored for their anti-inflammatory properties. The modulation of inflammatory pathways through enzyme inhibition is a key area of research.

Case Studies and Research Findings

- Study on Antimicrobial Activity :

- Anticancer Mechanisms :

- Toxicity Studies :

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for Quinoxaline, 5,8-dimethoxy-6-((2-(dimethylamino)ethyl)amino)-, and how do solvent/base choices influence yield?

- Methodological Answer : The synthesis of quinoxaline derivatives often involves condensation reactions between o-phenylenediamine and diketones or their equivalents. For this compound, key steps include:

- Amination : Introducing the (2-(dimethylamino)ethyl)amino group at position 6 via nucleophilic substitution or coupling reactions.

- Methoxy Group Installation : Methoxylation at positions 5 and 8 using methylating agents (e.g., methyl iodide) under basic conditions.

- Solvent/Base Optimization : Acetonitrile and triethylamine are preferred over DMF to avoid side reactions (e.g., 1-N-oxide formation) and improve isolation . Reflux conditions may enhance reaction efficiency but require careful monitoring to prevent decomposition.

Data Table : Synthetic Conditions Comparison

| Step | Reagents/Conditions | Yield (%) | Key Challenges |

|---|---|---|---|

| Amination | Acetonitrile, triethylamine, reflux | 70–82 | Avoiding N-oxide byproducts |

| Methoxylation | Methyl iodide, K₂CO₃, DMF | 65–75 | Competing O-methylation at other positions |

Q. How is the structural integrity of this quinoxaline derivative validated in crystallographic studies?

- Methodological Answer : X-ray crystallography using programs like SHELXL (part of the SHELX suite) is critical for structural validation. Key steps include:

- Data Collection : High-resolution diffraction data (≤1.0 Å) to resolve methoxy and aminoethyl substituents.

- Refinement : SHELXL’s robust algorithms handle disorder in flexible groups (e.g., the dimethylaminoethyl chain) .

- Validation : Check for R-factor convergence (<5%), bond-length deviations (±0.02 Å), and electron density maps to confirm substituent positions.

Q. What preliminary biological screening data exist for this compound, and how is its cytotoxicity assessed?

- Methodological Answer :

- In Vitro Assays : Use MTT or resazurin-based assays on cancer cell lines (e.g., MCF-7 for breast cancer) to measure IC₅₀ values.

- Mechanistic Probes : Compare activity with analogs (e.g., 2-substituted quinoxalines) to infer structure-activity relationships (SAR). For example, methoxy groups enhance solubility but may reduce membrane permeability .

- Control Experiments : Include reference drugs (e.g., doxorubicin) and assess selectivity using non-cancerous cell lines (e.g., HEK-293).

Advanced Research Questions

Q. How do substituent effects at positions 5, 6, and 8 influence the compound’s pharmacological profile?

- Methodological Answer :

- Position 6 : The (2-(dimethylamino)ethyl)amino group introduces basicity, potentially enhancing DNA intercalation or kinase inhibition. Compare with analogs lacking this group to isolate its contribution .

- Positions 5 & 8 : Methoxy groups increase electron density on the quinoxaline core, affecting redox properties. Replace with Cl or NO₂ to study electronic effects on bioactivity .

Data Table : Substituent Effects on Antiproliferative Activity

| Substituent Combination | IC₅₀ (μM) MCF-7 | Solubility (mg/mL) |

|---|---|---|

| 5,8-OMe; 6-(dimethylaminoethyl)NH | 12.3 | 0.45 |

| 5,8-Cl; 6-NH₂ | 8.7 | 0.12 |

| 5-OMe; 8-NO₂; 6-NH₂ | >50 | 0.08 |

Q. How can contradictory data in biological activity across studies be resolved?

- Methodological Answer : Contradictions often arise from:

- Assay Variability : Standardize protocols (e.g., ATP levels vs. cell counts) and use multiple cell lines.

- Compound Purity : Verify via HPLC (>95%) and mass spectrometry to exclude degradants.

- Metabolic Stability : Test in liver microsomes to identify rapid degradation (e.g., demethylation of methoxy groups) that may reduce efficacy .

Q. What computational strategies predict binding targets for this quinoxaline derivative?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger to screen against kinase or DNA topoisomerase targets. Prioritize pockets accommodating the dimethylaminoethyl side chain.

- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity to guide analog design .

- MD Simulations : Simulate ligand-receptor complexes >100 ns to assess stability of key interactions (e.g., H-bonds with methoxy groups).

Q. What challenges arise in refining crystallographic data for flexible substituents like the dimethylaminoethyl chain?

- Methodological Answer :

- Disorder Handling : SHELXL’s PART and DFIX commands model alternative conformations.

- Thermal Motion : High B-factors (>50 Ų) indicate mobility; apply restraints to bond distances and angles .

- Validation : Use R₁(all data) and goodness-of-fit (GOF) metrics to avoid overfitting.

Q. Methodological Notes

- Safety Protocols : Follow GHS guidelines (e.g., PPE for skin/eye protection) due to acute toxicity risks .

- Data Reproducibility : Deposit crystallographic data in the Cambridge Structural Database (CSD) and biological data in PubChem.

属性

IUPAC Name |

N-(5,8-dimethoxyquinoxalin-6-yl)-N',N'-dimethylethane-1,2-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N4O2/c1-18(2)8-7-15-10-9-11(19-3)12-13(14(10)20-4)17-6-5-16-12/h5-6,9,15H,7-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXYVQOIASCBRBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCNC1=C(C2=NC=CN=C2C(=C1)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50204955 | |

| Record name | Quinoxaline, 5,8-dimethoxy-6-((2-(dimethylamino)ethyl)amino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50204955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56393-39-6 | |

| Record name | Quinoxaline, 5,8-dimethoxy-6-((2-(dimethylamino)ethyl)amino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056393396 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinoxaline, 5,8-dimethoxy-6-((2-(dimethylamino)ethyl)amino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50204955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。